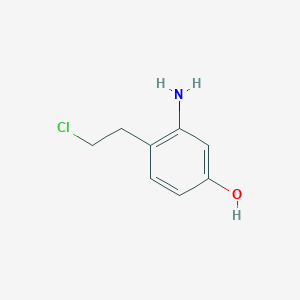

2-(2-Amino-4-hydroxyphenyl)ethyl chloride

Cat. No. B8397082

M. Wt: 171.62 g/mol

InChI Key: BMRNBDRINXHDSQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06660742B2

Procedure details

The synthetic approach for the proposed achiral seco-CI compounds starts from the reaction of the readily available diethyl 2-(4-benzyloxy-2-nitrophenyl)malonate (4c). Treatment of diethyl 2-(4-benzyloxy-2-nitrophenyl)malonate with NaOH in ethanol (25-80° C.), preferably refluxing, followed by acidification and mild heating (25-100° C.), preferably refluxing, the solution gave the desired 4-benzyloxy-2-nitrophenylacetic acid in 95% yield. Selective reduction of the carboxylic acid with borane at 0-50° C., preferably at room temperature, in THF produced 2-(4-benzyloxy-2-nitrophenyl)ethanol in 95% yield. The alcohol was then chlorinated at 0-50° C., preferably at room temperature, with triphenylphosphine and carbon tetrachloride in CH2Cl2 to give 2-(4-benzyloxy-2-nitrophenyl)ethyl chloride in 97% yield. The 2-(4-benzyloxy-2-nitrophenyl)ethyl bromide was obtained in 92% yield after reacting 2-(4-benzyloxy-2-nitrophenyl)ethanol with triphenylphosphine and carbon tetrabromide in acetonitrile. Catalytic reduction of 2-(4-benzyloxy-2-nitrophenyl)ethyl chloride and 2-(4-benzyloxy-2-nitrophenyl)ethyl bromide at atmospheric pressure, and at 0-50° C., preferably at room temperature, using 10% Pd/C in THF afforded 2-(2-amino-4-hydroxyphenyl)ethyl chloride and 2-(2-amino-4-hydroxyphenyl)ethyl bromide, respectively. 2-(2-Amino-4-hydroxyphenyl)ethyl bromide was directly coupled at 0-50° C., preferably at room temperature, with 5-(benzofuran-2-carboxamido)indole-2-carboxylic acid in the presence of EDCI [1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride] and DMF to give compound 4-(2-bromoethyl)-3-[5-(5-benzofuran-2-carboxamido)indole-2-carboxamido]phenol in a low 2% yield for the two steps after purification by silica gel column chromatography. Similarly, coupling of 2-(2-amino-4-hydroxyphenyl)ethyl chloride with 5-(benzofuran-2-carboxamido)indole-2-carboxylic acid in the presence of EDCI gave 4-(2-chloroethyl)-3-[5-(5-benzofuran-2-carboxamido)indole-2-carboxamido]phenol in 28% yield for the two steps following column chromatography.

Name

2-(4-benzyloxy-2-nitrophenyl)ethyl bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

2-(4-benzyloxy-2-nitrophenyl)ethanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

2-(4-benzyloxy-2-nitrophenyl)ethyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

2-(4-benzyloxy-2-nitrophenyl)ethyl bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][Br:17])=[C:11]([N+:18]([O-])=O)[CH:10]=1)C1C=CC=CC=1.C(OC1C=CC(CCO)=C([N+]([O-])=O)C=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)Br.C([O:72][C:73]1[CH:78]=[CH:77][C:76]([CH2:79][CH2:80][Cl:81])=[C:75]([N+:82]([O-])=O)[CH:74]=1)C1C=CC=CC=1>C(#N)C.C1COCC1.[Pd]>[NH2:82][C:75]1[CH:74]=[C:73]([OH:72])[CH:78]=[CH:77][C:76]=1[CH2:79][CH2:80][Cl:81].[NH2:18][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][C:12]=1[CH2:15][CH2:16][Br:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Two

|

Name

|

2-(4-benzyloxy-2-nitrophenyl)ethyl bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCBr)[N+](=O)[O-]

|

Step Three

|

Name

|

2-(4-benzyloxy-2-nitrophenyl)ethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCO)[N+](=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Br)(Br)(Br)Br

|

Step Six

|

Name

|

2-(4-benzyloxy-2-nitrophenyl)ethyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCCl)[N+](=O)[O-]

|

Step Seven

|

Name

|

2-(4-benzyloxy-2-nitrophenyl)ethyl bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCBr)[N+](=O)[O-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0-50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

preferably at room temperature

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=CC(=C1)O)CCCl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=CC(=C1)O)CCBr

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |